Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Baseline Resolution from Unlabeled Analyte
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 provides a +4 Da mass shift relative to the unlabeled N-Nitroso-N,N-di-(7-methyloctyl)amine (C18H38N2O, MW 298.51) due to deuterium substitution at four carbon positions, yielding a molecular weight of 302.53 . This isotopic mass differential enables complete chromatographic co-elution while maintaining distinct mass spectrometric detection in multiple reaction monitoring (MRM) mode. In contrast, non-deuterated surrogate internal standards (e.g., NDEA-d10, NDMA-d6) differ both in retention time and matrix effect behavior, introducing systematic quantification bias in complex sample matrices [1].
| Evidence Dimension | Molecular weight (mass spectrometric differentiation) |
|---|---|
| Target Compound Data | 302.53 g/mol |
| Comparator Or Baseline | Unlabeled N-Nitroso-N,N-di-(7-methyloctyl)amine: 298.51 g/mol |
| Quantified Difference | +4.02 Da (1.3% mass increase) |
| Conditions | Mass spectrometry; C18H34D4N2O vs. C18H38N2O |
Why This Matters
The +4 Da mass shift ensures that the internal standard signal does not interfere with the analyte quantification channel while co-eluting identically, which is essential for accurate isotope dilution LC-MS/MS quantitation required in pharmaceutical impurity analysis.
- [1] USP Nitrosamines Exchange Community. Nitrosamine internal standards - what should be taken into consideration? 2025. View Source
